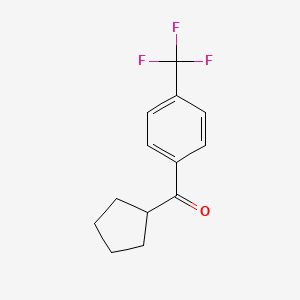

Cyclopentyl 4-trifluoromethylphenyl ketone

Descripción general

Descripción

. This compound is characterized by the presence of a cyclopentyl group attached to a phenyl ring substituted with a trifluoromethyl group at the para position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural and chemical properties.

Métodos De Preparación

The synthesis of cyclopentyl 4-trifluoromethylphenyl ketone typically involves the following steps:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Friedel-Crafts Acylation: Another common method is the Friedel-Crafts acylation of cyclopentanone with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Cyclopentyl 4-trifluoromethylphenyl ketone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Properties of Cyclopentyl 4-trifluoromethylphenyl Ketone

This compound is characterized by its unique trifluoromethyl group, which imparts distinct chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability while also influencing the compound's reactivity. These characteristics make it a valuable building block in organic synthesis and drug development.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications in medicinal chemistry include:

- Drug Development : The compound is utilized as a scaffold for developing novel drugs targeting specific biological pathways. For instance, compounds containing the trifluoromethyl group have shown increased potency in inhibiting certain enzymes involved in disease processes .

- Structure-Activity Relationship Studies : The incorporation of this compound in drug candidates aids in optimizing their pharmacological profiles by modifying their interactions with biological targets .

Material Science

In material science, this compound is explored for its potential applications in:

- Fluorinated Polymers : The compound can be used as a monomer or additive in the synthesis of fluorinated polymers, which exhibit enhanced chemical resistance and thermal stability.

- Coatings and Adhesives : Due to its unique properties, it can be incorporated into formulations for coatings that require high durability and resistance to solvents.

Case Studies

- Anti-inflammatory Drug Development : Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. These compounds were synthesized and evaluated for their efficacy in reducing inflammation in preclinical models .

- Cancer Therapeutics : A series of studies have focused on modifying this compound to enhance its anticancer properties. The modifications aimed at improving selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Table: Comparison of Applications

| Application Area | Key Benefits | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Enhanced potency and selectivity | LEI-515 (MAGL Inhibitor) |

| Material Science | Improved chemical resistance | Fluorinated Polymers |

| Drug Development | Optimized pharmacological profiles | Various TFMK derivatives |

Mecanismo De Acción

The mechanism of action of cyclopentyl 4-trifluoromethylphenyl ketone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparación Con Compuestos Similares

Cyclopentyl 4-trifluoromethylphenyl ketone can be compared with other similar compounds, such as:

Cyclopentyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

4-Trifluoromethylphenyl ketone: Lacks the cyclopentyl group, affecting its reactivity and applications.

The presence of both the cyclopentyl and trifluoromethyl groups in this compound makes it unique, offering a combination of properties that are valuable in various research and industrial applications .

Actividad Biológica

Cyclopentyl 4-trifluoromethylphenyl ketone (CTFK) is a compound that has garnered attention in various fields, particularly due to its unique chemical structure and potential biological activities. This article delves into the biological activity of CTFK, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Overview of this compound

CTFK is characterized by a cyclopentyl group attached to a phenyl ring that is substituted with a trifluoromethyl group at the para position. Its molecular formula is with a molecular weight of approximately 248.24 g/mol. The trifluoromethyl group significantly alters the compound's reactivity and biological properties, making it an interesting subject for research.

CTFK's mechanism of action involves interactions with specific enzymes and receptors within biological systems. Trifluoromethyl ketones (TFMKs), including CTFK, are known to act as enzyme inhibitors, affecting various metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition: CTFK may inhibit key enzymes involved in metabolic processes, potentially leading to altered cellular functions.

- Receptor Interaction: The compound might interact with specific receptors, influencing signaling pathways critical for cellular responses.

Biological Activity

Research indicates that CTFK exhibits a range of biological activities:

- Antimicrobial Properties: Preliminary studies suggest that CTFK has antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Activity: Investigations into the anticancer potential of CTFK show promise, particularly in inhibiting cell proliferation in cancer cell lines.

- Neuroprotective Effects: Some studies have indicated that CTFK may offer neuroprotective benefits, although further research is needed to elucidate these effects.

Case Studies

-

Anticancer Activity Study

- A study evaluated the effects of CTFK on several cancer cell lines, including breast and lung cancer cells. Results demonstrated significant inhibition of cell growth at concentrations above 10 µM.

- Table 1: Inhibition Rates of CTFK on Cancer Cell Lines

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.8 HeLa (Cervical) 10.2 -

Neuroprotective Effects

- In vitro studies using neuronal cell cultures showed that CTFK reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

- Table 2: Neuroprotective Effects of CTFK

Treatment Viability (%) Control 100 CTFK (5 µM) 85 CTFK (10 µM) 90

Chemical Reactions and Synthetic Applications

CTFK can undergo various chemical reactions that enhance its utility in synthetic applications:

- Oxidation: Converts to carboxylic acids or other oxidized derivatives.

- Reduction: Can be reduced to alcohols using agents like sodium borohydride.

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitutions.

These reactions not only facilitate the synthesis of derivatives but also allow for modifications that can enhance biological activity.

Propiedades

IUPAC Name |

cyclopentyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWBRWPITZSVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642573 | |

| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578027-07-3 | |

| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.